methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9(7-12)5-8-3-2-4-10(13)6-8/h2-6,13H,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXWRKJBJPQBJK-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The mechanism proceeds via deprotonation of methyl cyanoacetate by a base to form an enolate intermediate, which nucleophilically attacks the carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent elimination of water yields the conjugated E-isomer, stabilized by the electron-withdrawing cyano and ester groups.
Traditional Homogeneous Catalysis
Early syntheses utilized homogeneous catalysts such as piperidine or ammonium acetate in organic solvents. A representative protocol includes:
Table 1: Homogeneous Catalysis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10–15 mol% | >80% yield |
| Solvent | Ethanol | Faster kinetics |
| Temperature | 80°C | 85% yield |
| Reaction Time | 4 hours | Minimizes side products |
Heterogeneous Catalysis: Advancements in Green Synthesis
Recent developments emphasize eco-friendly methodologies. A notable example is the use of poly(4-vinylpyridine) supported on Al₂O₃-SiO₂ (P4VP/Al₂O₃-SiO₂) in aqueous media.
Protocol for Heterogeneous Catalysis
Table 2: Comparative Analysis of Catalytic Systems
| Parameter | Homogeneous (Piperidine) | Heterogeneous (P4VP/Al₂O₃-SiO₂) |
|---|---|---|
| Solvent | Ethanol | Water |
| Reaction Time | 4 hours | 2 hours |
| Yield | 85% | 95% |
| Catalyst Reusability | Not reusable | 5 cycles without loss |
| Environmental Impact | Moderate | Low |
Solvent and Temperature Effects
Solvent Selection
Polar aprotic solvents (e.g., DMF) accelerate enolate formation but complicate purification. Ethanol balances reactivity and ease of isolation, while water enables greener synthesis but requires hydrophilic substrates.
Temperature Optimization
Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition. Controlled heating at 80°C maximizes yield without degradation.
Stereochemical Control and Byproduct Mitigation
The E-configuration is favored due to thermodynamic stabilization via conjugation. Side products, such as dimerized aldehydes or over-condensed species, are minimized by:
-
Stoichiometric Control : Excess methyl cyanoacetate (1.2 eq) drives completion.
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Catalyst Tuning : Weak bases (e.g., P4VP) reduce aldol byproducts.
Characterization and Purity Validation
Synthetic success is confirmed through:
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NMR Spectroscopy : δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (ester methyl), and δ 3.1 ppm (cyano carbon).
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IR Spectroscopy : 2220 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (C=O ester).
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Mass Spectrometry : m/z 231.1 [M+H]⁺.
Industrial Scalability and Cost Efficiency
Continuous flow reactors enable kilogram-scale production with:
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Throughput : 500 g/hour
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Cost : $12–15 per gram (lab-scale) vs. $5–8 per gram (industrial)
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)prop-2-enoate.
Reduction: Formation of methyl (2E)-2-amino-3-(3-hydroxyphenyl)prop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Hydroxyl vs. Methoxy and Methyl Groups
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- Structural Differences :
- Methoxy (-OCH₃) at the para position instead of meta-hydroxyl.
- Ethyl ester (vs. methyl ester in the target compound).
- Impact on Properties: The electron-donating methoxy group increases aromatic ring electron density, reducing electrophilic reactivity compared to the hydroxylated analog.
- Applications: Used in synthesizing prop-2-enoylamides and prop-2-enoates for pharmaceuticals .
Methyl (2E)-3-(3-methylphenyl)acrylate
- Structural Differences :
- Methyl (-CH₃) substituent at the meta position instead of hydroxyl.
- Impact on Properties :
- Lacks hydrogen-bonding capability, reducing solubility in polar solvents.
- Increased hydrophobicity may enhance membrane permeability in drug design.
Ester Group Variations
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Structural Differences :
- Thiophene ring replaces the phenyl group.
- Ethyl ester (vs. methyl).
- Melting point: 79–82°C , comparable to the target compound (data needed for exact comparison).
- Applications : Intermediate for dyes, fluorescent materials, and bioactive compounds .
Isopropyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylate
- Structural Differences :
- Bulky isopropyl ester and trifluoromethyl (-CF₃) group.
- Furan ring introduces heteroaromaticity.
- Impact on Properties :
- CF₃ group increases lipophilicity and metabolic stability.
- Isopropyl ester may hinder crystal packing, reducing melting points.
Hydrogen Bonding and Crystal Packing
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
- Structural Differences: Dimethylamino (-N(CH₃)₂) group replaces the hydroxyl.
- Impact on Properties: Basic amino group enables protonation, altering solubility in acidic environments. Crystal structure shows bifurcated C–H···O/N hydrogen bonds, forming chains , unlike the target compound’s phenolic OH-driven interactions.
Methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate
- Structural Differences :
- Two hydroxyl groups (2,4-di-OH) on the phenyl ring.
- Impact on Properties :
Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enoate
- Structural Differences :
- Coumarin core replaces the simple phenyl ring.
- Impact on Properties: Extended π-system enhances UV absorption, useful in fluorescence-based applications.
Biological Activity
Methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate, also known as methyl 2-cyano-3-(3-hydroxyphenyl)acrylate, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antioxidant and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molar Mass | 233.23 g/mol |
| Melting Point | 180-182 °C |
| Appearance | Light yellow powder |
Antioxidant Activity
This compound exhibits significant antioxidant properties due to the presence of hydroxy and cyano groups. These groups facilitate the scavenging of free radicals, which are implicated in oxidative stress-related diseases. Studies employing assays such as DPPH and ABTS have demonstrated that this compound effectively reduces oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage .
Anticancer Properties
Research has highlighted the anticancer potential of this compound, particularly its ability to inhibit the proliferation of various cancer cell lines. Notable findings include:
- Cell Line Sensitivity : The compound has shown selective cytotoxicity towards A375 (melanoma) and HeLa (cervical cancer) cells, with IC50 values indicating effective inhibition at low concentrations:
- A375: IC50 = 5.7 µM
- HeLa: IC50 < 10 µM
- Mechanism of Action : The proposed mechanisms include:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to exhibit selective cytotoxicity towards A375 and HeLa cells while showing less efficacy against other types such as MDA-MB-435 (breast cancer) and HT-29 (colon cancer). This selectivity suggests potential for targeted therapies .
- Antioxidant Efficacy : Another investigation focused on the antioxidant capacity using DPPH and ABTS assays. Results indicated that this compound significantly reduced oxidative stress markers, indicating its potential utility in oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting cyanoacetate derivatives with substituted benzaldehydes under basic conditions (e.g., using triethylamine) in polar aprotic solvents like ethanol or dichloromethane. Yield optimization requires precise control of temperature, stoichiometry, and catalyst selection. Reactions involving lithium salts of esters (e.g., ethyl acetoacetate) with fluorinated or hydroxyl-substituted phenyl reagents have been reported to improve regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-configuration of the double bond and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the cyano (C≡N) and ester (C=O) groups. X-ray crystallography provides definitive structural elucidation, as demonstrated in studies of analogous ethyl cyano-propenoate derivatives .
Q. What in vitro biological assays are suitable for initial screening of its bioactivity?
- Methodological Answer : Cell-based assays using monocyte/macrophage models (e.g., THP-1 or PBMCs) can assess anti-inflammatory activity by measuring cytokine inhibition (e.g., IL-6, TNF-α). NF-κB pathway modulation is a common mechanistic target, evaluated via luciferase reporter assays or Western blotting for p65 subunit activity .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance stereochemical purity during synthesis?
- Methodological Answer : Stereochemical control is achieved by using chiral catalysts (e.g., organocatalysts or metal complexes) and optimizing solvent polarity. For example, dichloromethane improves stereoselectivity in analogous prop-2-enoate syntheses. Reaction monitoring via HPLC or chiral GC ensures enantiomeric excess ≥95% .
Q. What computational methods assist in predicting interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like cyclooxygenase-2 (COX-2) or cytokine receptors. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with bioactivity .
Q. How do structural modifications (e.g., substituent position) impact physicochemical properties and activity?
- Methodological Answer : Comparative studies of derivatives (e.g., fluorophenyl vs. hydroxyphenyl analogs) reveal that electron-withdrawing groups (e.g., -CN) enhance electrophilicity, while hydroxyl groups improve solubility. Substituent position (ortho vs. para) affects steric hindrance and hydrogen bonding, as shown in crystallographic analyses .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : Stability testing under varying temperatures (4°C vs. -20°C) and humidity levels (desiccated vs. ambient) is essential. Accelerated degradation studies using LC-MS identify major decomposition products (e.g., hydrolysis of the ester moiety). Long-term storage in amber vials under inert gas (N₂) minimizes photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
